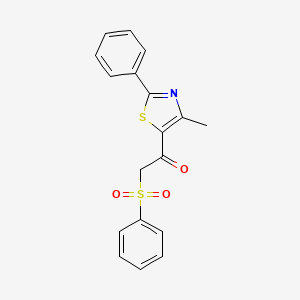

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfonyl)-1-ethanone

Description

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfonyl)-1-ethanone is a β-ketosulfone derivative containing a thiazole core. The thiazole ring is substituted with a methyl group at position 4, a phenyl group at position 2, and a phenylsulfonyl ethanone moiety at position 4. It serves as a precursor for synthesizing fused azoloazine derivatives via reactions with diazonium salts, as demonstrated in studies on analogous β-ketosulfones .

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c1-13-17(23-18(19-13)14-8-4-2-5-9-14)16(20)12-24(21,22)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHQYOARNLYJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfonyl)-1-ethanone typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.

Final Coupling: The final step involves coupling the thiazole derivative with the phenylsulfonyl ethanone under appropriate conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfonyl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or the thiazole ring.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.

Scientific Research Applications

Biological Activities

Thiazole derivatives are known for their significant biological activities, which include:

- Antimicrobial Activity : Research indicates that thiazole compounds exhibit antibacterial and antifungal properties. They have been shown to inhibit the growth of various bacterial strains and fungi by interfering with their metabolic processes .

- Antitumor Properties : Studies suggest that 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfonyl)-1-ethanone may possess antitumor effects by inducing apoptosis in cancer cells. This is likely due to its ability to modulate cellular pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : The compound may also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases .

Applications in Research

This compound has several research applications:

Medicinal Chemistry

The compound serves as a scaffold for developing new drugs targeting bacterial infections, cancer, and inflammatory conditions. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity .

Agricultural Chemistry

Due to its antimicrobial properties, this compound can be explored as a potential biocide or fungicide in agricultural applications. Its effectiveness against plant pathogens could lead to safer alternatives to conventional pesticides .

Material Science

Thiazole derivatives are also investigated for their potential use in developing new materials with specific electronic or optical properties. Their unique chemical structure allows them to be integrated into polymers or coatings for enhanced performance .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to standard antibiotics .

- Cytotoxicity Studies : Research on thiazole compounds indicated their ability to induce apoptosis in human cancer cell lines through caspase activation pathways, suggesting their potential as anticancer agents .

- Inflammation Models : Experimental models showed that thiazole derivatives could significantly reduce inflammation markers in vivo, indicating their potential therapeutic role in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfonyl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenylsulfonyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Key Observations :

Electronic Effects: The phenylsulfonyl group in the target compound enhances electrophilicity at the ketone position, facilitating cyclization reactions with diazonium salts to form triazine derivatives . Bromo analogs (e.g., 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone) exhibit distinct reactivity, favoring substitution over cyclization .

Biological Relevance: Compounds with trifluoromethyl-anilino substituents (e.g., ) show promise in antiviral and anticancer applications due to the CF₃ group’s metabolic stability and lipophilicity. Chlorophenyl-substituted derivatives (e.g., ) may exhibit enhanced bioactivity via halogen bonding interactions.

Synthetic Utility :

- Benzothiazole-based β-ketosulfones (e.g., ) demonstrate broader π-conjugation, enabling applications in fluorescent probes or materials science.

- The target compound’s phenylsulfonyl group improves solubility in polar solvents compared to bromo or chloro analogs, aiding purification .

Research Findings and Data

Reactivity in Cyclization Reactions

- Target Compound: Reacts with diazonium salts of 5-aminopyrazoles to form non-isolable azo intermediates, which cyclize into pyrazolo[5,1-c][1,2,4]triazines (yield: 70–85%) .

- Bromo Analog : Undergoes nucleophilic substitution with amines or thiols to yield functionalized thiazoles (yield: 60–75%) .

Thermal and Physical Properties

- Melting Points: Target compound: Not explicitly reported, but analogs (e.g., bromo derivative) melt at 117–118°C . Benzothiazole-based β-ketosulfones: Higher melting points (>150°C) due to increased rigidity .

Spectroscopic Data

Biological Activity

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfonyl)-1-ethanone is a thiazole-derived compound that exhibits a range of biological activities. Thiazole derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H20N2O3S2 |

| Molecular Weight | 412.525 g/mol |

| IUPAC Name | This compound |

| CAS Number | 933692-87-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Thiazole derivatives often exhibit their effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and inflammation.

- Antioxidant Activity : It can scavenge free radicals, thereby reducing oxidative stress.

- Anticancer Properties : Thiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism involves disrupting microbial cell wall synthesis and function.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity has been validated in various in vitro models where the compound reduced inflammation markers significantly.

Anticancer Activity

Thiazole derivatives have been extensively studied for their potential in cancer therapy. For example, compounds with similar structures have been reported to induce cell cycle arrest and apoptosis in different cancer cell lines. The specific mechanisms include the activation of caspases and modulation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. The results indicated that compounds with a thiazole ring structure exhibited minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects of thiazole derivatives were assessed using lipopolysaccharide (LPS)-induced macrophages. The results demonstrated a substantial decrease in tumor necrosis factor-alpha (TNF-α) production upon treatment with the compound, highlighting its role in modulating inflammatory responses .

Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the thiazole derivative .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfonyl)-1-ethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, α,β-unsaturated ketones may react with hydrazine hydrate in glacial acetic acid under reflux (4–12 hours), followed by ethanol recrystallization for purification . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products like unreacted thiazole intermediates .

Q. Which spectroscopic techniques are routinely used to characterize this compound?

- Methodological Answer :

- ¹H NMR : Proton environments are identified (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 282 [M+1] for analogous thiadiazole derivatives) confirm molecular weight .

- FTIR : Functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) are validated .

Q. How is crystallographic data obtained for structural validation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. For example, monoclinic systems (space group P21/c) with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å) are resolved using Mo-Kα radiation (λ = 0.71073 Å) . Data refinement via SHELXL-97 ensures accuracy in bond angles and torsional conformations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Temperature Control : Prolonged reflux (>8 hours) in acetic acid increases side-product formation (e.g., hydrolyzed sulfonyl groups). Optimal yields are achieved at 4–6 hours .

- Solvent Selection : Ethanol/water mixtures (4:1) improve recrystallization efficiency, reducing impurities compared to pure ethanol .

- Catalysis : Adding NaHCO₃ during workup neutralizes excess acid, preventing undesired protonation of intermediates .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Discrepancy Analysis : If NMR suggests a planar thiazole ring but SCXRD shows puckering, dynamic effects in solution (e.g., ring flipping) may explain differences. DFT calculations (B3LYP/6-31G*) can model conformational flexibility .

- Validation : Cross-checking with alternative techniques (e.g., ¹³C NMR for carbonyl confirmation) or repeating crystallography under varied temperatures .

Q. How can biological activity be systematically evaluated for this compound?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition studies (e.g., COX-2 or kinase targets) with IC₅₀ determination via fluorometric or colorimetric methods (e.g., MTT assay for cytotoxicity) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) and compare activity profiles .

- Docking Studies : Molecular docking (AutoDock Vina) into protein active sites (e.g., PDB: 1CX2) predicts binding modes .

Q. What advanced purification techniques address challenges with sulfonyl-group-containing intermediates?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate sulfonated by-products .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar impurities. Monitor at λ = 254 nm for sulfonyl chromophores .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.